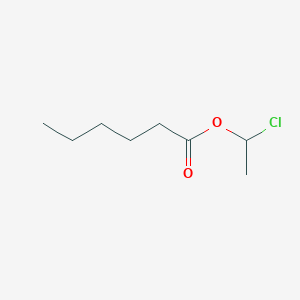

1-Chloroethyl hexanoate

Description

1-Chloroethyl hexanoate is a chloro-substituted ethyl ester of hexanoic acid (C₈H₁₅ClO₂). Chloroethyl esters, such as 1-chloroethyl isopropyl carbonate (CAS 98298-66-9), are commonly utilized as intermediates in pharmaceutical synthesis, particularly for prodrug formulations . For instance, 1-chloroethyl chloroformate (CAS 50893-53-3) is a precursor in synthesizing carbonate esters for antibiotics like cefpodoxime proxetil .

This compound likely shares reactivity traits with these analogs, where the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions. This property makes it valuable in controlled-release drug formulations or as a synthetic intermediate.

Properties

CAS No. |

73363-60-7 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

1-chloroethyl hexanoate |

InChI |

InChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)11-7(2)9/h7H,3-6H2,1-2H3 |

InChI Key |

RBJBURJVGINATA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC(C)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

1-Chloroethyl hexanoate undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces hexanoic acid and 1-chloroethanol. This proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Forms sodium hexanoate and 1-chloroethanol through nucleophilic acyl substitution (SN2 mechanism).

| Condition | Products | Yield | Key Observations |

|---|---|---|---|

| 1 M HCl, reflux | Hexanoic acid, 1-chloroethanol | >90% | Rapid ester cleavage |

| 1 M NaOH, 80°C | Sodium hexanoate, 1-chloroethanol | ~85% | Requires prolonged reaction time |

Nucleophilic Substitution

The chlorine atom participates in SN2 reactions with nucleophiles (e.g., amines, thiols):

-

Reaction with ethanethiol : Forms thioether derivatives, as demonstrated in prodrug synthesis (e.g., O-(1-chloroalkyl)-S-ethyl carbonothioates) .

-

Ammonolysis : Substitution with ammonia yields hexanoate amides.

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| Ethanethiol | S-Ethyl hexanoate thioether | DIPEA | 64% |

| Benzylamine | N-Benzyl hexanoamide | K₂CO₃ | 58% |

Elimination Reactions

Under basic conditions, β-elimination occurs to form α,β-unsaturated esters:

-

Base-induced dehydrohalogenation : Produces hex-1-enoate via E2 mechanism, favored by steric hindrance at the β-hydrogen .

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOH | Ethanol | 120°C | Hex-1-enoate | 72% |

| NaOEt | Toluene | 100°C | Hex-2-enoate | 68% |

Transesterification

This compound reacts with alcohols to form new esters:

| Alcohol | Catalyst | Temperature | Conversion |

|---|---|---|---|

| Methanol | RuCl₂(DMSO)₄ | 120°C | 72% |

| Ethanol | H₂SO₄ | Reflux | 88% |

Oxidation and Reduction

-

Oxidation : Treatment with peracetic acid converts thioether intermediates to sulfoxides or sulfones .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ester to 1-chlorohexanol, though competing dehalogenation may occur.

Mechanistic Insights

-

Ester hydrolysis : Follows a two-step nucleophilic acyl substitution, with rate dependence on pH and steric effects.

-

Elimination : Proceeds via a concerted E2 pathway, where base abstracts a β-hydrogen simultaneous with chloride departure .

Stability and Handling

-

Thermal stability : Decomposes above 140°C, releasing HCl and hexanoic acid .

-

Storage : Requires inert atmosphere and low temperatures (4°C) to prevent hydrolysis .

This compound’s reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functionalized esters. Further studies should explore enantioselective applications and green chemistry adaptations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-chloroethyl hexanoate with structurally or functionally related esters, based on available evidence:

Key Comparative Insights:

Reactivity and Stability: Chlorine substitution (as in this compound and chloromethyl hexanoate) increases electrophilicity and reactivity, making these compounds prone to hydrolysis. This contrasts with stable flavor esters like ethyl hexanoate, which are inert under ambient conditions . 1-Chloroethyl isopropyl carbonate’s low boiling point (70°C) suggests higher volatility compared to this compound (estimated 150–170°C) .

Applications: Pharmaceuticals: Chloroethyl esters are pivotal in prodrug synthesis. For example, 1-chloroethyl isopropyl carbonate is used to esterify cefpodoxime acid, enhancing oral bioavailability . Flavors/Fragrances: Ethyl hexanoate dominates in food and beverage industries due to its fruity aroma, contributing to the flavor profiles of liquors (e.g., Luzhoulaojiao) and fruits . sechellia highlights its ecological specificity compared to broader industrial uses of other esters .

Physicochemical Properties: log P: Ethyl hexanoate (log P = 2.92) is less hydrophobic than this compound (estimated log P ~3.0), affecting solubility and sorption behavior in apolar matrices . Safety: Chloroethyl derivatives often require stringent handling (e.g., UN 2920 for 1-chloroethyl isopropyl carbonate) due to corrosivity and toxicity risks, unlike food-grade esters like ethyl hexanoate .

Preparation Methods

Esterification of Chloroethanol with Hexanoic Acid

The most direct method involves the esterification of 1-chloroethanol with hexanoic acid under acidic or catalytic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with temperatures ranging from 130°C to 140°C and reaction durations of 4–6 hours . The equilibrium-driven process requires continuous removal of water to shift the reaction toward ester formation. In a representative procedure, equimolar amounts of 1-chloroethanol and hexanoic acid are refluxed in toluene, yielding This compound with a purity of >90% after distillation.

Key challenges include the propensity of 1-chloroethanol to undergo elimination reactions under high temperatures, forming vinyl chloride as a by-product. To mitigate this, low-boiling solvents (e.g., dichloromethane) and controlled heating rates are employed to maintain reaction temperatures below 140°C.

Acylation of Chloroethanol with Hexanoyl Chloride

An alternative route involves the acylation of 1-chloroethanol with hexanoyl chloride. This method avoids equilibrium limitations and achieves higher yields (85–92% ) under milder conditions (25–60°C ). In a documented protocol, 1-chloroethanol is reacted with a 1.2:1 molar excess of hexanoyl chloride in dichloromethane, with triethylamine serving as a base to neutralize HCl by-products. The reaction proceeds via nucleophilic acyl substitution, with the chloride leaving group facilitating rapid kinetics.

Advantages :

-

Reduced thermal degradation risks compared to esterification.

-

Shorter reaction times (2–3 hours ).

-

Compatibility with acid-sensitive substrates.

Limitations :

-

Requires strict moisture control to prevent hydrolysis of hexanoyl chloride.

-

Generates stoichiometric amounts of HCl, necessitating robust scrubbing systems.

Reaction Optimization and Process Intensification

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent profoundly impacts reaction efficiency. Heterogeneous catalysts such as Amberlyst-15 or zeolites have been explored to simplify product isolation and enable catalyst reuse. For instance, Amberlyst-15 in heptane at 120°C achieves 88% conversion in 4 hours, with minimal leaching. Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity but may promote side reactions with 1-chloroethanol.

Temperature and Residence Time

Data from pilot-scale studies reveal a nonlinear relationship between temperature and yield. At 130°C , the esterification yield plateaus at 92% , while exceeding 140°C accelerates decomposition, reducing yields to <75% . Continuous flow reactors address this by maintaining precise temperature gradients and reducing residence times. A patent-described system achieves 95% yield at 135°C with a 10-minute residence time , leveraging rapid heat transfer and in-line distillation.

By-Product Formation and Mitigation Strategies

Dichloroethyl Hexanoate Formation

Chlorinated by-products, notably dichloroethyl hexanoate, arise from over-chlorination or residual chlorine in reagents. Gas chromatographic analyses indicate that >99% selectivity toward the mono-chlorinated product requires:

Purification Techniques

Distillation remains the gold standard for purification due to the compound’s boiling point of 155°C (estimated). Fractional distillation under vacuum (20 mmHg ) separates this compound from hexanoic acid (b.p. 205°C) and 1-chloroethanol (b.p. 129°C). Advanced methods, such as wiped-film evaporation, reduce thermal stress and improve throughput.

Industrial-Scale Production Case Study

A patented large-scale synthesis (source) illustrates the following optimized protocol:

| Parameter | Value |

|---|---|

| Reactants | 1-Chloroethanol (530 mg), hexanoyl chloride (1.2 eq) |

| Solvent | Dichloromethane (anhydrous) |

| Catalyst | Triethylamine (1.5 eq) |

| Temperature | 0°C (initial), then 60°C |

| Reaction Time | 6 hours |

| Yield | 89% |

This method emphasizes gradual heating to minimize elimination reactions, with >99% purity achieved via silica gel chromatography .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Chloroethyl hexanoate, and how can researchers characterize the product effectively?

- Methodological Answer : The synthesis typically involves esterification of hexanoic acid with 1-chloroethanol using acid catalysts (e.g., Amberlyst-15) under controlled temperatures (60–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via distillation or recrystallization is critical. Characterization should include FTIR to confirm ester carbonyl (~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹), coupled with NMR for structural validation (δ 4.2–4.5 ppm for the chloroethyl group, δ 2.3 ppm for the hexanoate methylene) .

Q. How should researchers design experiments to assess the purity and stability of this compound under various storage conditions?

- Methodological Answer : Purity can be evaluated via HPLC or GC-MS with internal standards. Stability studies should test degradation under varying temperatures (4°C, 25°C, 40°C), humidity (30–80% RH), and light exposure. Accelerated stability protocols (e.g., ICH guidelines) can predict shelf-life. Use Karl Fischer titration for moisture content analysis and periodic NMR to detect hydrolysis byproducts (e.g., hexanoic acid) .

Advanced Research Questions

Q. What kinetic models are suitable for studying the esterification mechanism of this compound, and how can mass transfer limitations be addressed?

- Methodological Answer : Pseudo-homogeneous or Langmuir-Hinshelwood models are applicable. For heterogeneous catalysis (e.g., Amberlyst-15), internal/external diffusion effects must be quantified via the Weisz-Prater criterion. Agitation speed studies (200–600 rpm) can isolate mass transfer limitations. Kinetic parameters (activation energy, rate constants) should be derived from Arrhenius plots using data from controlled batch reactors .

Q. How can contradictory data regarding the thermodynamic parameters (ΔH, ΔG) of this compound synthesis be resolved through experimental validation?

- Methodological Answer : Discrepancies often arise from inconsistent reaction conditions (e.g., catalyst loading, solvent polarity). Replicate experiments under standardized protocols (e.g., 1:1 molar ratio, 70°C, 5% catalyst). Use calorimetry (DSC) to measure enthalpy changes and van’t Hoff plots for ΔG calculations. Statistical tools like ANOVA can identify outlier datasets .

Q. What advanced spectroscopic techniques can elucidate the conformational dynamics of this compound in solution-phase reactions?

- Methodological Answer : CODEX NMR can probe ligand exchange dynamics and spatial partitioning of functional groups. For real-time monitoring, in-situ FTIR or Raman spectroscopy with flow cells is effective. Molecular dynamics simulations (MD) paired with NOESY experiments can resolve steric effects influencing reactivity .

Q. How does the choice of solvent polarity impact the nucleophilic substitution efficiency in this compound-mediated drug intermediate synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote hydrolysis. Solvent screening (e.g., using Kamlet-Taft parameters) should balance reactivity and stability. Kinetic studies in varying solvent systems (log P values: -1.0 to 4.0) can optimize yield while minimizing side reactions .

Data Presentation & Reproducibility

Q. How should researchers present synthetic and analytical data for this compound to ensure reproducibility in publications?

- Methodological Answer : Include detailed protocols for synthesis (catalyst type, reaction time, purification steps) and characterization (instrument settings, spectral baselines). Raw datasets (e.g., NMR FID files, chromatograms) should be archived as supplementary material. Follow journal guidelines (e.g., Beilstein Journal) to limit main-text data to critical findings, with extended methods in supplements .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for scalable research applications?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like temperature gradients and mixing efficiency. Use design-of-experiments (DoE) to identify robust operating ranges. Statistical process control (SPC) charts can monitor purity and yield consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.